molecular formula C20H28N8 B11703933 4-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-N,N-dimethylaniline

4-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-N,N-dimethylaniline

Cat. No.: B11703933
M. Wt: 380.5 g/mol
InChI Key: MGJUWUYVKYWWIC-RCCKNPSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-N,N-DIMETHYLANILINE is a complex organic compound characterized by its unique structure, which includes a triazine ring and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-N,N-DIMETHYLANILINE typically involves multi-step organic reactions. The process begins with the preparation of the triazine ring, followed by the introduction of the pyrrolidine groups. The final step involves the formation of the hydrazine linkage and the attachment of the dimethylaniline moiety. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as mass spectrometry and chromatography, is essential for monitoring the synthesis and ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-N,N-DIMETHYLANILINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce amines or hydrazines. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used .

Scientific Research Applications

4-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-N,N-DIMETHYLANILINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-N,N-DIMETHYLANILINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-N,N-DIMETHYLANILINE is unique due to its complex structure, which includes a triazine ring and multiple functional groups. This structural complexity contributes to its diverse chemical reactivity and wide range of applications in various fields of research .

Properties

Molecular Formula

C20H28N8

Molecular Weight

380.5 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C20H28N8/c1-26(2)17-9-7-16(8-10-17)15-21-25-18-22-19(27-11-3-4-12-27)24-20(23-18)28-13-5-6-14-28/h7-10,15H,3-6,11-14H2,1-2H3,(H,22,23,24,25)/b21-15+

InChI Key

MGJUWUYVKYWWIC-RCCKNPSSSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC2=NC(=NC(=N2)N3CCCC3)N4CCCC4

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC2=NC(=NC(=N2)N3CCCC3)N4CCCC4

Origin of Product

United States

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